Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)12-5-4-7-6-8(11)2-3-9(7)12/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJYPILPCPEDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019599-43-9 | |
| Record name | methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Strategy
The synthesis typically starts from indoline or substituted indoline derivatives, followed by selective introduction of the amino group at the 5-position and esterification at the nitrogen. The synthetic challenge lies in achieving regioselective substitution and maintaining the integrity of the indoline ring.
Common Synthetic Methodologies
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from indoline or 5-nitroindoline | Commercially available or synthesized via reduction of 5-nitroindole | Nitro group serves as precursor to amino group |
| 2 | N-Carboxylation via methyl chloroformate or methyl ester introduction | Reaction with methyl chloroformate under basic conditions or via carbamate formation | Protects nitrogen and introduces methyl carboxylate |
| 3 | Reduction of nitro group to amino group | Catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2, Fe/HCl) | Converts 5-nitro to 5-amino group |
| 4 | Purification and isolation | Chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) | Ensures high purity product |
This route is widely reported due to the availability of starting materials and the efficiency of catalytic reductions.
Example: Tscherniac-Einhorn Reaction Adaptation
One documented method involves the Tscherniac-Einhorn reaction, where indoline reacts with reagents such as 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, followed by hydrolysis to introduce the amino group at the 5-position, and subsequent methylation to form the methyl carboxylate ester.
Detailed Synthetic Procedure Example
| Step | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Indoline N-carboxylation | Methyl chloroformate, base (e.g., triethylamine) | Room temperature, 2-4 hours | 70-80% | Formation of methyl indoline-1-carboxylate |
| 5-Nitro group introduction | Nitration with HNO3/H2SO4 mixture | Controlled temperature (0-5 °C) | 60-75% | Regioselective nitration at 5-position |
| Nitro reduction | H2, Pd/C catalyst, ethanol solvent | Room temperature to reflux, 4-6 hours | 85-90% | Conversion to 5-amino derivative |
| Purification | Silica gel chromatography | Gradient elution (0-20% ethyl acetate in hexane) | - | Product purity >98% confirmed by HPLC and NMR |
Industrial and Scale-Up Considerations
Industrial synthesis typically optimizes reaction parameters for yield, purity, and cost-effectiveness. Continuous flow reactors have been employed to improve reaction control and scalability, especially for reduction steps and esterification reactions. Automation platforms facilitate reproducibility and reduce batch-to-batch variability.
Analytical Characterization During Preparation
The following analytical techniques are essential to confirm the structure and purity of the compound throughout the preparation:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic protons at δ 7.2–7.5 ppm; methyl ester singlet at δ ~3.7 ppm; amino protons broad signals |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 191.23 (M⁺) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >98% using C18 column with acetonitrile/water gradient |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic N–H stretching (~3300 cm⁻¹), ester C=O stretch (~1735 cm⁻¹) |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| N-Carboxylation + Nitro Reduction | Indoline or 5-nitroindoline | Methyl chloroformate, H2/Pd-C | Esterification, catalytic reduction | 60-90% overall | High regioselectivity, well-established | Requires handling of nitrating agents |
| Tscherniac-Einhorn Reaction | Indoline | 2-(Hydroxymethyl)isoindoline-1,3-dione, H2SO4 | Condensation, hydrolysis | Moderate | Direct amino group introduction | Acidic conditions may cause side reactions |
| Continuous Flow Synthesis (Industrial) | Indoline derivatives | Optimized reagents and catalysts | Flow esterification and reduction | High | Scalable, reproducible | Requires specialized equipment |
Research Findings and Optimization Notes
- Temperature Control: Maintaining reaction temperatures between 0–5 °C during nitration prevents over-substitution and degradation.
- Catalyst Selection: Pd/C is preferred for selective nitro group reduction without affecting the methyl ester.
- Purification: Gradient chromatography is essential to separate closely related impurities and achieve >98% purity.
- Solvent Choice: Ethanol or methanol are commonly used solvents for reduction steps due to compatibility and ease of removal.
- Yield Improvement: Use of stoichiometric control and slow addition of reagents improves overall yield and reduces side products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydrazines or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitro-substituted indoles .
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate features an indole core with an amino group and a carboxylate ester. Various synthetic routes are available for its preparation, including:
- Tscherniac-Einhorn reaction : This method involves the reaction of indoline with specific reagents to introduce the amino and carboxylate groups.
- Optimization for industrial production : Large-scale synthesis often employs continuous flow reactors to enhance yield and purity.
Chemistry
This compound serves as a building block in the synthesis of more complex indole derivatives. Its unique functional groups allow for various chemical modifications, making it a valuable precursor in organic synthesis.
Biology
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Studies have demonstrated that this compound can inhibit viral replication by targeting specific viral enzymes.
- Anticancer Properties : In vitro studies have shown that the compound can significantly reduce colony formation in cancer cell lines and increase apoptosis rates. For instance, in pancreatic cancer cell lines, it demonstrated strong potency with IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Activity : The compound has shown promising results against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) recorded at 0.98 μg/mL.
Medicine
The therapeutic potential of this compound is under investigation for various diseases. Its mechanisms of action may involve modulation of specific molecular targets or pathways relevant to disease processes.
Data Tables
Case Study 1: Anticancer Efficacy
A study involving pancreatic cancer cell lines treated with this compound reported a significant reduction in colony formation and increased apoptosis rates. The compound's IC50 values indicated strong potency against cancer cells compared to non-cancerous cells.
Case Study 2: Antimicrobial Testing
In antimicrobial assays, this compound exhibited an MIC of 0.98 μg/mL against MRSA. This highlights its potential as a novel treatment option for resistant bacterial strains.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Substituent Variations: Ester Groups
Key Observations :
Ring System Modifications
Key Observations :
- Phthalazinedione () lacks the indole ring but shares amino and heterocyclic motifs, suggesting divergent bioactivity.
Salt Forms and Derivatives
Key Observations :
- Hydrochloride salts () improve solubility and stability, critical for pharmaceutical formulations.
Biological Activity
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a notable indole derivative recognized for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound exhibits a broad spectrum of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These activities are primarily attributed to the compound's ability to interact with various molecular targets, influencing biochemical pathways and cellular functions.
The mechanism of action for this compound involves several key interactions:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects against various diseases.
- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and cellular metabolism. This modulation can result in apoptosis in cancer cells or enhanced immune responses against infections .
- Receptor Binding : this compound may bind to specific receptors, thereby modulating their activity and leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines. In laboratory experiments, the compound demonstrated a dose-dependent inhibition of cell growth in A549 lung cancer cells and other rapidly dividing tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits low minimum inhibitory concentrations (MIC) against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in activated immune cells. This suggests its utility in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes in inflammatory pathways | |
| Cell Signaling Modulation | Alters gene expression and cellular metabolism | |
| Receptor Binding | Modulates activity of specific receptors |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
